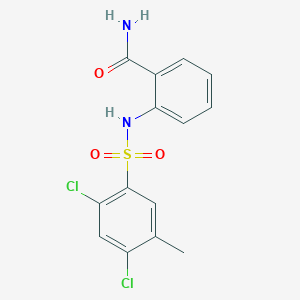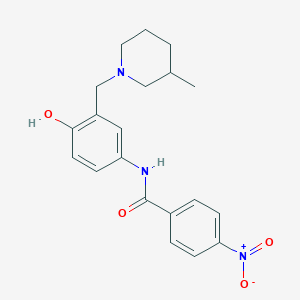
Octyl tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl tin is a chemical compound that is widely used in various industries, including agriculture, construction, and healthcare. It is a member of the organotin family, which is known for its unique properties and applications. Octyl tin is a versatile compound that can be synthesized using various methods, and its scientific research application is vast.
Mécanisme D'action
The mechanism of action of octyl tin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of various enzymes. Octyl tin has been shown to bind to proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Octyl tin has been shown to have various biochemical and physiological effects. It can induce oxidative stress, alter gene expression, and affect cell signaling pathways. Octyl tin has also been shown to have toxic effects on various organs, including the liver, kidneys, and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
Octyl tin has several advantages for lab experiments, including its stability, solubility, and versatility. It can be easily synthesized and purified, and its properties can be tailored to suit specific experimental needs. However, octyl tin also has some limitations, including its toxicity and potential for environmental contamination.
Orientations Futures
There are several future directions for the study of octyl tin. One area of research is the development of new drugs and therapies based on its antimicrobial and antitumor properties. Another area of research is the use of octyl tin as a catalyst in various chemical reactions, including the synthesis of new polymers and materials. Additionally, the environmental impact of octyl tin and its potential for bioaccumulation and biomagnification need further investigation.
Conclusion
In conclusion, octyl tin is a versatile compound with various applications in science and industry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of octyl tin.
Méthodes De Synthèse
Octyl tin can be synthesized using various methods, including the reaction of octanol with tin chloride and sodium hydroxide, the reaction of octanol with tin tetrachloride and sodium hydroxide, and the reaction of octanoic acid with tin oxide. These methods involve the use of different reagents and conditions, and the resulting octyl tin may have different properties and applications.
Applications De Recherche Scientifique
Octyl tin has been extensively studied for its scientific research application. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for the development of new drugs and therapies. Octyl tin has also been used as a catalyst in various chemical reactions and as a stabilizer in polymers and plastics.
Propriétés
Numéro CAS |
15231-57-9 |
|---|---|
Nom du produit |
Octyl tin |
Formule moléculaire |
C8H17Sn |
Poids moléculaire |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
Clé InChI |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
SMILES canonique |
CCCCCCCC[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)










